9-Oxofluorene-2-carbonyl chloride
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Overview
Description
9-Oxofluorene-2-carbonyl chloride is an organic compound with the molecular formula C14H7ClO2. It is a derivative of fluorenone, characterized by the presence of a carbonyl chloride group at the 2-position of the fluorenone structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Oxofluorene-2-carbonyl chloride can be synthesized through the chlorination of 9-oxofluorene-2-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 9-Oxofluorene-2-carbonyl chloride undergoes various chemical reactions, including nucleophilic acyl substitution, reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters, respectively. Common reagents include primary amines, secondary amines, and alcohols.
Major Products Formed:
Amides and Esters: Formed through nucleophilic acyl substitution.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
9-Oxofluorene-2-carbonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-oxofluorene-2-carbonyl chloride involves nucleophilic acyl substitution reactions. The carbonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
9-Fluorenone-4-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 4-position.
9-Oxofluorene-4-carboxylic acid: A carboxylic acid derivative of fluorenone.
Fluorenylmethyloxycarbonyl chloride: Used as a protecting group in peptide synthesis.
Uniqueness: 9-Oxofluorene-2-carbonyl chloride is unique due to its specific reactivity at the 2-position, which allows for the selective formation of derivatives that are not easily accessible through other routes. This specificity makes it a valuable reagent in organic synthesis and research .
Properties
IUPAC Name |
9-oxofluorene-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-14(17)8-5-6-10-9-3-1-2-4-11(9)13(16)12(10)7-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRNPQQJXTWYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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